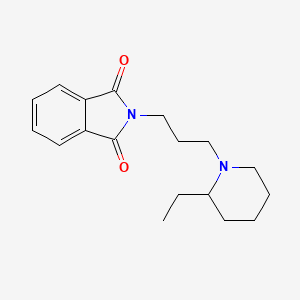
2-Trimethylsilylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Trimethylsilylbutanoate: is an organic compound characterized by the presence of a trimethylsilyl group attached to a butanoate moiety. This compound is part of a broader class of organosilicon compounds, which are known for their unique properties such as chemical inertness and large molecular volume. These properties make them useful in various applications, including as intermediates in organic synthesis and as protective groups in chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trimethylsilylbutanoate typically involves the reaction of trimethylchlorosilane with butanoic acid or its derivatives. One common method is the esterification of butanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as zinc iodide can enhance the reaction efficiency. Additionally, the reaction can be conducted under ultrasonic radiation to further improve the yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Trimethylsilylbutanoate undergoes various chemical reactions, including:
Condensation: It can react with aromatic aldehydes in the presence of a base catalyst to yield β-trimethylsiloxycarboxylates.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or dilute alkali.
Condensation: Base catalysts such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Hydrolysis: Butanoic acid and trimethylsilanol.
Condensation: β-trimethylsiloxycarboxylates.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Chemistry: 2-Trimethylsilylbutanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex organosilicon compounds. Its ability to act as a protective group for carboxylic acids makes it valuable in multi-step synthesis processes .
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, enhancing their stability and solubility. This modification is particularly useful in the development of drug delivery systems where the compound can improve the pharmacokinetic properties of therapeutic agents .
Industry: In industrial applications, this compound is used in the production of silicone-based materials. Its incorporation into polymers can enhance their thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism by which 2-Trimethylsilylbutanoate exerts its effects is primarily through the modification of molecular structures. The trimethylsilyl group can protect reactive sites on molecules, preventing unwanted side reactions during synthesis. This protective effect is achieved by the formation of a stable silyl ether linkage, which can be selectively removed under specific conditions .
Molecular Targets and Pathways: The primary molecular targets of this compound are hydroxyl and carboxyl groups on organic molecules. By forming silyl ethers, the compound can temporarily deactivate these functional groups, allowing for controlled and selective reactions in complex synthesis pathways .
Comparaison Avec Des Composés Similaires
Trimethylsilyl chloride: Used for silylation of hydroxyl groups.
Trimethylsilyl cyanide: Used in the synthesis of cyanohydrins.
Trimethylsilyl acetate: Used as a reagent in organic synthesis.
Uniqueness: 2-Trimethylsilylbutanoate is unique in its ability to act as both a protective group and a reactive intermediate. Its stability under various conditions and ease of removal make it particularly valuable in synthetic chemistry. Additionally, its application in modifying biomolecules for drug delivery systems sets it apart from other trimethylsilyl compounds .
Propriétés
Formule moléculaire |
C7H15O2Si- |
|---|---|
Poids moléculaire |
159.28 g/mol |
Nom IUPAC |
2-trimethylsilylbutanoate |
InChI |
InChI=1S/C7H16O2Si/c1-5-6(7(8)9)10(2,3)4/h6H,5H2,1-4H3,(H,8,9)/p-1 |
Clé InChI |
RCUIYBFQXUKLGM-UHFFFAOYSA-M |
SMILES canonique |
CCC(C(=O)[O-])[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B14012894.png)
![N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine](/img/structure/B14012898.png)
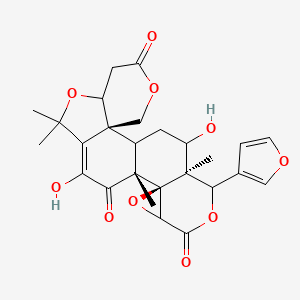
![2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile](/img/structure/B14012900.png)
![2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid](/img/structure/B14012905.png)
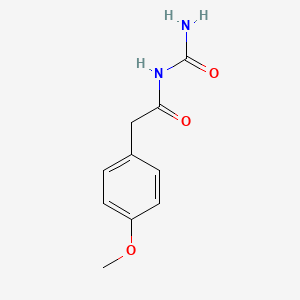
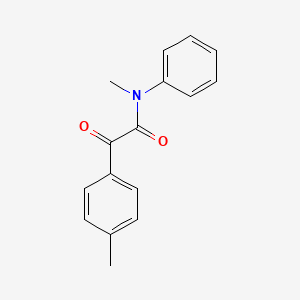

![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)
![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)
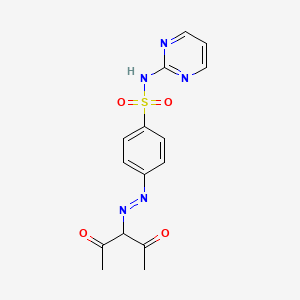

![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
